molecular formula C7H17ClN2O2 B2995808 Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride CAS No. 2377034-87-0

Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride

Cat. No.: B2995808
CAS No.: 2377034-87-0
M. Wt: 196.68
InChI Key: XKULSQPUJNTCGR-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting with the appropriate precursors. The process typically involves the reaction of methylamine with a suitable carbamate derivative under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific reaction environments to facilitate the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms new products.

  • Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different chemical species.

  • Substitution: Substitution reactions occur when one atom or group in the compound is replaced by another atom or group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the specific requirements of the reaction.

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of alcohols, aldehydes, ketones, or carboxylic acids.

  • Reduction Products: Reduction reactions typically yield amines, alcohols, or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound, depending on the substituents involved.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows it to participate in complex synthetic pathways. Biology: In biological research, the compound can be used as a tool to study enzyme mechanisms and biochemical pathways. Medicine: Industry: The compound's reactivity makes it useful in the production of other chemicals and materials.

Mechanism of Action

The mechanism by which Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • N-Methyl-N,N-bis[3-(methylamino)propyl]amine: This compound has a similar structure but differs in the arrangement of its functional groups.

  • N-Methyl-3,3'-iminobis(N,N-dimethylpropylamine): Another related compound with distinct chemical properties and applications.

Uniqueness: Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride stands out due to its specific reactivity and potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-8-5-4-6-9(2)7(10)11-3;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKULSQPUJNTCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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